molecular formula C20H19Br2P B1593032 (2-Bromoethyl)triphenylphosphonium bromide CAS No. 7301-93-1

(2-Bromoethyl)triphenylphosphonium bromide

Cat. No. B1593032
Key on ui cas rn: 7301-93-1
M. Wt: 450.1 g/mol
InChI Key: ZHLVWYZWQPNQDQ-UHFFFAOYSA-M
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Patent
US04581370

Procedure details

Dissolve 276.5 g (0.634 mole) of bromoethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane:methylene chloride (66.33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane:methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.
Quantity
276.5 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
89.12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
142.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].Br[CH2:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[Cl:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[CH:33][CH:32]=1.[Cl-].[NH4+]>C1COCC1.O>[Cl:30][C:31]1[CH:38]=[CH:37][C:34]([C:35]#[CH:3])=[CH:33][CH:32]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
276.5 g
Type
reactant
Smiles
[Br-].BrCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
67.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
89.12 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
142.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at -78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to cold reaction mixture
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extract with 500 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate solvent to dryness
FILTRATION
Type
FILTRATION
Details
Wash residue with 200 ml hexane and filter off precipitate
DISSOLUTION
Type
DISSOLUTION
Details
Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution
WASH
Type
WASH
Details
elute through column
ADDITION
Type
ADDITION
Details
containing 300 g silica gel (Merck 60-230 mesh) with hexane
CUSTOM
Type
CUSTOM
Details
Collect desired fraction
CUSTOM
Type
CUSTOM
Details
evaporate solvent
DISTILLATION
Type
DISTILLATION
Details
Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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